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molecular formula C20H16FN3OS B8584893 6-(4-fluorophenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide

6-(4-fluorophenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B8584893
M. Wt: 365.4 g/mol
InChI Key: HJUYWCBWHDMXBR-UHFFFAOYSA-N
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Patent
US08080569B2

Procedure details

6-(4-Fluoro-phenyl)-3-methyl-imidazo[2,1-b]thiazole-2-carboxylic acid (example 7, 50 mg, 0.18 mmol) N-methyl-phenyl-amine (29.15 mg, 0.27 mmol), TOTU (63.32 mg, 0.2 mmol) and triethylamine (100.6 μl, 0.72 mmol) in 3 ml DMF were stirred at RT for 8 hours. The mixture was evaporated. Ethyl acetate and water were added, the organic layer was separated, washed with water, dried and evaporated. The crude product was purified by preparative HPLC (RP18, acetonitrile/water 0.1% TFA) to yield 9 mg (14%) of the desired product. MS: M+H+=365.94.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
29.15 mg
Type
reactant
Reaction Step One
Name
Quantity
63.32 mg
Type
reactant
Reaction Step One
Quantity
100.6 μL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
14%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:9]=[C:10]3[N:14]([CH:15]=2)[C:13]([CH3:16])=[C:12]([C:17]([OH:19])=O)[S:11]3)=[CH:4][CH:3]=1.[CH3:20][NH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[B-](F)(F)(F)F.CCOC(C(C#N)=NOC(N(C)C)=[N+](C)C)=O.C(N(CC)CC)C>CN(C=O)C>[CH3:20][N:21]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:17]([C:12]1[S:11][C:10]2=[N:9][C:8]([C:5]3[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=3)=[CH:15][N:14]2[C:13]=1[CH3:16])=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=C2SC(=C(N2C1)C)C(=O)O
Name
Quantity
29.15 mg
Type
reactant
Smiles
CNC1=CC=CC=C1
Name
Quantity
63.32 mg
Type
reactant
Smiles
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N
Name
Quantity
100.6 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
ADDITION
Type
ADDITION
Details
Ethyl acetate and water were added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative HPLC (RP18, acetonitrile/water 0.1% TFA)

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1=C(N2C(S1)=NC(=C2)C2=CC=C(C=C2)F)C)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9 mg
YIELD: PERCENTYIELD 14%
YIELD: CALCULATEDPERCENTYIELD 13.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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